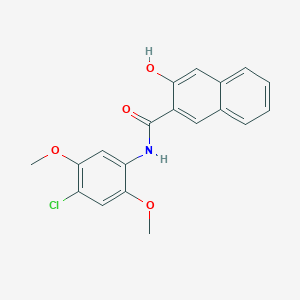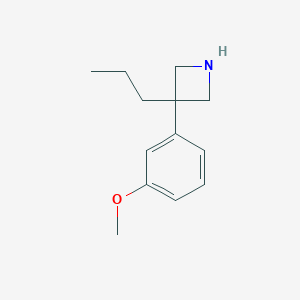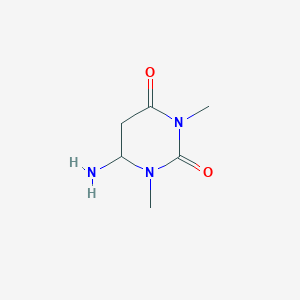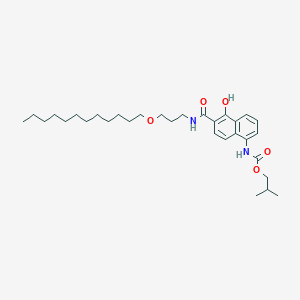
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, also known as HPPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. HPPN is a member of the naphthoamide family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory and anticancer properties. In
Mécanisme D'action
The mechanism of action of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, and has been implicated in cancer cell growth. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and survival, protection against oxidative stress-induced cell death in neuronal cells, and inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. However, one limitation of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, including the development of new synthetic methods for the compound, the study of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanisms of action in more detail. Other potential future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide include the development of new drug candidates based on the compound, the study of its potential applications in combination therapy with other anticancer drugs, and the exploration of its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with N-(3-dodecyloxypropyl)amine to form N-(3-dodecyloxypropyl)-2-naphthoamide. The final step involves the reaction of N-(3-dodecyloxypropyl)-2-naphthoamide with 2-methylpropionyl chloride and hydroxylamine to form 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide.
Applications De Recherche Scientifique
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress-induced cell death in neuronal cells. In drug discovery, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
110560-22-0 |
|---|---|
Nom du produit |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
Formule moléculaire |
C31H48N2O5 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36) |
Clé InChI |
RSJZGHMWWMJFSW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
SMILES canonique |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
Synonymes |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




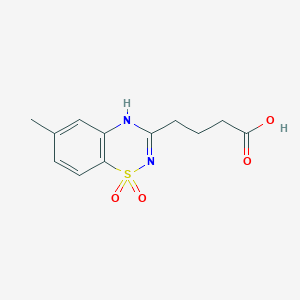
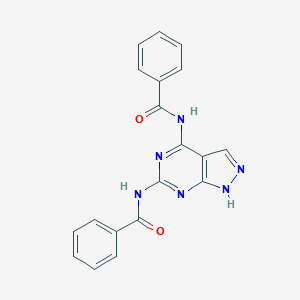
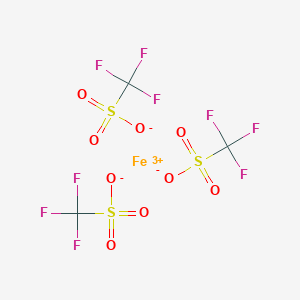
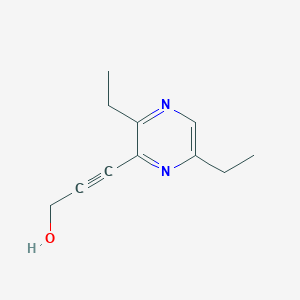
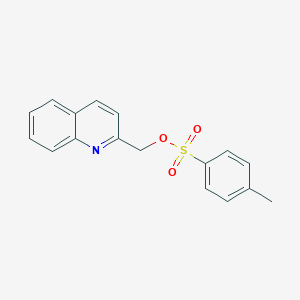
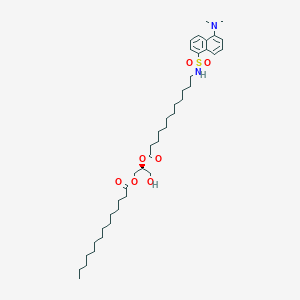
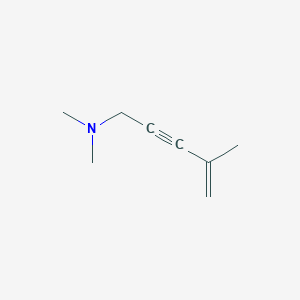
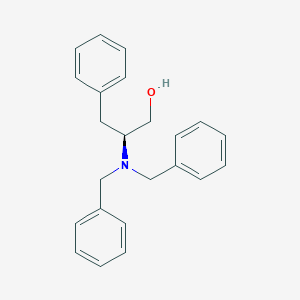
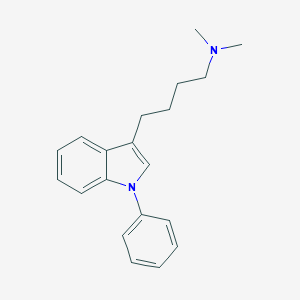
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
